molecular formula C19H24N2O2 B2372366 3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine CAS No. 2418720-97-3

3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine

Cat. No.: B2372366
CAS No.: 2418720-97-3
M. Wt: 312.413
InChI Key: HOPXBZKBFCNVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine” is a chemical compound that contains an aziridine functional group . Aziridines are organic compounds containing a three-membered heterocycle with one amine and two methylene bridges .


Synthesis Analysis

Aziridines, such as the one in the given compound, can be synthesized through various methods. One common method is the anionic and cationic ring-opening polymerization . This process involves the polymerization of ring-strained nitrogen-containing monomers .


Molecular Structure Analysis

The molecular structure of aziridines, like the one in the given compound, is characterized by a three-membered heterocycle with one amine and two methylene bridges . The parent compound of aziridines is aziridine (or ethylene imine), with a molecular formula of C2H4NH .


Chemical Reactions Analysis

Aziridines are known for their reactivity in polymerization reactions. They can undergo anionic and cationic ring-opening polymerizations . The highest difference of reactivity ratios ever reported for an anionic copolymerization led to the formation of block copolymers in a closed system .


Physical and Chemical Properties Analysis

Aziridines are less basic than acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid, due to increased s character of the nitrogen free electron pair . Angle strain in aziridine also increases the barrier to nitrogen inversion .

Mechanism of Action

The mechanism of action of aziridines in chemical reactions often involves the opening of the three-membered ring. This can occur through various mechanisms, including anionic and cationic ring-opening polymerizations .

Future Directions

The future of aziridines in chemical research looks promising. They are being studied for their potential applications in various fields, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The development of future macromolecular architectures using these relatively exotic monomers is an exciting prospect .

Properties

IUPAC Name

3-[[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-15(2)11-21-12-17(21)14-23-19-7-5-18(6-8-19)22-13-16-4-3-9-20-10-16/h3-10,15,17H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPXBZKBFCNVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=C(C=C2)OCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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